molecular formula C8H13NO B142541 Hexanenitrile, 2,4-dimethyl-5-oxo-(9CI) CAS No. 137114-73-9

Hexanenitrile, 2,4-dimethyl-5-oxo-(9CI)

Cat. No.: B142541
CAS No.: 137114-73-9
M. Wt: 139.19 g/mol
InChI Key: ZXADZUDENFCCHH-UHFFFAOYSA-N
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Description

Nitriles are versatile intermediates in organic synthesis, often utilized in agrochemicals, pharmaceuticals, and specialty chemicals. The 9CI (Ninth Collective Index) designation indicates its inclusion in the Chemical Abstracts Service registry, ensuring standardized nomenclature . While direct spectroscopic or synthetic data for this compound are absent in the provided evidence, structural analogs and related nitrile derivatives offer insights into its properties and applications.

Properties

CAS No.

137114-73-9

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

2,4-dimethyl-5-oxohexanenitrile

InChI

InChI=1S/C8H13NO/c1-6(5-9)4-7(2)8(3)10/h6-7H,4H2,1-3H3

InChI Key

ZXADZUDENFCCHH-UHFFFAOYSA-N

SMILES

CC(CC(C)C(=O)C)C#N

Canonical SMILES

CC(CC(C)C(=O)C)C#N

Synonyms

Hexanenitrile, 2,4-dimethyl-5-oxo- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Hexanenitrile Derivatives with Heterocyclic Substituents

  • 6-(4-Phenyl-1,2,3-triazol-1-yl)hexanenitrile (CAS: Not provided; ): Structure: Features a hexanenitrile backbone with a phenyl-triazole moiety at position 4. Synthesis: Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC), yielding 94% product . Spectroscopy: ¹H-NMR shows aromatic protons (δ 7.31–7.85) and aliphatic chain resonances (δ 1.48–4.44), characteristic of triazole-linked nitriles .

Agrochemical Nitriles: Hexaconazole

  • Hexaconazole (CAS: 79983-71-4; ): Structure: Contains a hexanenitrile backbone with a chlorophenyl group and a 1,2,4-triazole ring. Application: A systemic fungicide targeting ergosterol biosynthesis in pathogens . Comparison: The presence of a triazole ring and chlorophenyl group in hexaconazole contrasts with the methyl and ketone substituents in Hexanenitrile, 2,4-dimethyl-5-oxo-(9CI).

Oxime and Ketone Derivatives

  • Hexanal, 4-(hydroxyimino)-5-oxo-(9CI) (CAS: 113737-91-0; ): Structure: Hexanal derivative with a hydroxyimino group at position 4 and a ketone at position 5. Properties: Predicted density (1.14 g/cm³) and boiling point (284°C) reflect increased polarity due to the oxime and ketone groups . The nitrile group in the latter likely increases thermal stability and reduces solubility in polar solvents compared to the aldehyde .

Physicochemical Property Analysis

Property Hexanenitrile, 2,4-Dimethyl-5-oxo-(9CI) 6-(4-Phenyltriazol-1-yl)hexanenitrile Hexaconazole
Molecular Formula C₈H₁₃NO (inferred) C₁₄H₁₆N₄ C₁₄H₁₇Cl₂N₃O
Functional Groups Nitrile, ketone, methyl Nitrile, triazole Nitrile, triazole, Cl
Boiling Point ~250–300°C (estimated) Not reported Decomposes before boiling
Applications Synthetic intermediate Pharmaceutical research Fungicide

Key Observations :

  • Methyl and Ketone Effects : The 2,4-dimethyl and 5-oxo groups in Hexanenitrile, 2,4-dimethyl-5-oxo-(9CI) likely enhance steric hindrance and polarity, influencing reactivity in nucleophilic additions or condensations .
  • Nitrile Stability : Nitriles generally exhibit high thermal stability, making them suitable for high-temperature reactions, whereas ketones and oximes may undergo redox reactions under similar conditions .

Research and Application Gaps

While Hexanenitrile, 2,4-dimethyl-5-oxo-(9CI) is cataloged in chemical databases, its synthetic routes, spectroscopic data, and biological activity remain undocumented in the provided evidence.

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